Bis(N,N'-diphenylguanidinium) oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

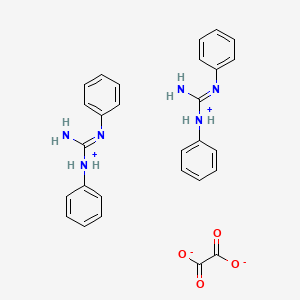

2D Structure

Properties

CAS No. |

24577-43-3 |

|---|---|

Molecular Formula |

C28H28N6O4 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

oxalate;phenyl-(N'-phenylcarbamimidoyl)azanium |

InChI |

InChI=1S/2C13H13N3.C2H2O4/c2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;3-1(4)2(5)6/h2*1-10H,(H3,14,15,16);(H,3,4)(H,5,6) |

InChI Key |

XLABCRFCZMMHAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[NH2+]C(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)[NH2+]C(=NC2=CC=CC=C2)N.C(=O)(C(=O)[O-])[O-] |

Origin of Product |

United States |

Significance in Organic Solid State Chemistry and Crystal Engineering

The study of Bis(N,N'-diphenylguanidinium) oxalate (B1200264) is significant within organic solid-state chemistry, a field focused on the structure, properties, and reactivity of organic compounds in their crystalline form. The precise arrangement of molecules in a crystal lattice dictates its physical properties, and understanding this is a primary goal. The crystal structure of Bis(N,N'-diphenylguanidinium) oxalate has been successfully determined using single-crystal X-ray diffraction, providing definitive insights into its solid-state architecture. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 24577-43-3 | alfa-chemistry.comchemicalbook.com |

| Molecular Formula | C₂₈H₂₈N₆O₄ | alfa-chemistry.comchemicalbook.com |

| Molecular Weight | 512.56 g/mol | alfa-chemistry.comchemicalbook.com |

| EINECS Number | 246-326-9 | alfa-chemistry.comchemicalbook.com |

Overview of Cationic Organic Salts and Anionic Counterparts in Supramolecular Assembly

Supramolecular assembly is the process by which molecules spontaneously associate through non-covalent interactions to form larger, well-defined structures. In ionic compounds like Bis(N,N'-diphenylguanidinium) oxalate (B1200264), the primary drivers of assembly are electrostatic interactions and hydrogen bonding between the cationic and anionic components.

The N,N'-diphenylguanidinium cation serves as the hydrogen-bond donor. The guanidinium (B1211019) group is a very strong base, meaning its conjugate acid—the guanidinium cation—is highly stable. wikipedia.org This stability arises from the delocalization of the positive charge across the central carbon and three nitrogen atoms, which can be represented by multiple resonance structures. wikipedia.org This delocalized charge and the presence of N-H groups make it an excellent building block for forming predictable and strong hydrogen bonds.

The oxalate anion (C₂O₄²⁻) acts as the hydrogen-bond acceptor. It is a dianion derived from oxalic acid and features four oxygen atoms, providing multiple sites for accepting hydrogen bonds. mdpi.com The assembly of the final crystal structure is dictated by the specific, directional interactions between the N-H groups of the two diphenylguanidinium cations and the oxygen atoms of the oxalate anion. nih.govmdpi.com In many crystalline organic oxalate salts, these N-H···O and O-H···O hydrogen bonds are the critical interactions that maintain and stabilize the crystal structure, linking the individual ionic components into an extended, ordered network. mdpi.comrsc.orgnih.gov

Research Landscape and Emerging Interests in Guanidinium Based Compounds

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystal. This technique allows for the elucidation of unit cell dimensions, space group symmetry, and the detailed molecular structure of the compound.

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (lengths of the sides a, b, c and the angles between them α, β, γ) and the symmetry operations that relate the contents of the unit cell, defined by the space group, are unique for a given crystalline phase.

While specific unit cell parameters for Bis(N,N'-diphenylguanidinium) oxalate (B1200264) are not available, data from a related compound, bis(diphenylguanidinium) pentafluorovanadate, which features the same cation, can provide some context. For this compound, the crystal system is monoclinic with the space group C2/c. researchgate.net The unit cell parameters were determined to be a = 21.036(4) Å, b = 10.704(1) Å, c = 12.481(2) Å, and β = 103.86(2)°. researchgate.net It is important to note that the substitution of the pentafluorovanadate anion with the oxalate anion would lead to different unit cell parameters and potentially a different space group for Bis(N,N'-diphenylguanidinium) oxalate.

Interactive Table 1: Illustrative Crystallographic Data for a Related N,N'-Diphenylguanidinium Salt

| Parameter | Value (for bis(diphenylguanidinium) pentafluorovanadate) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.036(4) |

| b (Å) | 10.704(1) |

| c (Å) | 12.481(2) |

| β (°) | 103.86(2) |

| Volume (ų) | 2728.7 |

| Z | 4 |

Note: This data is for a compound with the same cation but a different anion and is provided for illustrative purposes only. The crystallographic data for this compound is not available in the searched literature.

The conformation of the N,N'-diphenylguanidinium cation and the oxalate anion in the solid state is dictated by a combination of intramolecular steric and electronic effects, as well as intermolecular forces such as hydrogen bonding and crystal packing.

The N,N'-diphenylguanidinium cation possesses conformational flexibility arising from the rotation around the C-N bonds. The orientation of the two phenyl rings relative to the central guanidinium plane can be described as syn or anti. In the case of bis(diphenylguanidinium) pentafluorovanadate, both phenyl rings are oriented anti to the terminal unsubstituted nitrogen atom. researchgate.net This conformation is likely adopted to minimize steric hindrance between the bulky phenyl groups. A similar anti-anti conformation would be a plausible arrangement in the crystal structure of this compound.

The guanidinium group in the N,N'-diphenylguanidinium cation is expected to be essentially planar due to the delocalization of the positive charge across the three nitrogen atoms and the central carbon atom, which has sp² hybridization. In the crystal structure of bis(diphenylguanidinium) pentafluorovanadate, the guanidinium cation group is indeed planar. researchgate.net The C-N bond lengths within this planar moiety are intermediate between single and double bond lengths, further indicating charge delocalization. researchgate.net The phenyl rings are typically twisted out of the guanidinium plane. In the pentafluorovanadate salt, the angle between the least-squares planes of the two phenyl rings is 43.8(2)°. researchgate.net This twisting is a common feature in diphenyl-substituted systems, representing a compromise between conjugative effects, which would favor planarity, and steric repulsion between the ortho-hydrogens of the phenyl rings and other parts of the molecule.

The oxalate anion (C₂O₄²⁻) can adopt different conformations in the solid state. It can be planar, with D₂h symmetry, or non-planar (staggered), with D₂d symmetry. The conformation is highly influenced by the nature of the counter-ion and the hydrogen bonding interactions within the crystal lattice. When the oxalate anion chelates to a single metal center, it typically adopts a planar conformation. In salt structures, both planar and staggered conformations have been observed. The planarity is often stabilized by cation interactions. Given the presence of multiple N-H donors in the two N,N'-diphenylguanidinium cations, it is highly probable that the oxalate anion in this compound would be involved in an extensive network of hydrogen bonds, which would likely favor a planar or near-planar conformation to maximize these interactions.

Elucidation of Molecular Conformation in the Crystalline State

Polymorphism and Phase Transition Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. To date, there are no specific studies on the polymorphism or phase transitions of this compound reported in the surveyed scientific literature. The investigation of polymorphism would require the synthesis of the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) and characterization of the resulting solid forms by techniques such as X-ray powder diffraction and thermal analysis (e.g., Differential Scanning Calorimetry).

Identification of Polymorphic Modifications (e.g., Monoclinic space groups Cc and P21/n)

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in crystallography. For the related compound, bis(N-phenylbiguanidium(1+)) oxalate, three polymorphic modifications have been identified. nih.gov

A non-centrosymmetric polymorph (I) was crystallized from an aqueous solution at 313K and was found to belong to the monoclinic space group Cc. nih.gov In contrast, a centrosymmetric polymorph (II) was obtained at a lower temperature of 298K from an aqueous solution, crystallizing in the monoclinic space group P21/n. nih.gov

The crystallographic parameters for these two polymorphs are detailed in the table below:

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| I (Cc) | Monoclinic | 6.2560(2) | 18.6920(3) | 18.2980(5) | 96.249(1) | 2127.0(1) |

| II (P21/n) | Monoclinic | 6.1335(3) | 11.7862(6) | 14.5962(8) | 95.728(2) | 1049.90(9) |

Data sourced from a study on bis(N-phenylbiguanidium(1+)) oxalate. nih.gov

Temperature-Dependent Structural Transformations

The study of crystal structures at varying temperatures can reveal fascinating phase transitions. In the case of bis(N-phenylbiguanidium(1+)) oxalate, cooling the centrosymmetric phase (II) resulted in the formation of a third polymorph (III) at 110K. nih.gov This low-temperature phase also crystallizes in the monoclinic space group P21/n, indicating an isostructural phase transformation. nih.gov

The crystallographic data for the low-temperature polymorph is as follows:

| Polymorph | Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| III (P21/n) | 110 | Monoclinic | 6.1083(2) | 11.3178(5) | 14.9947(5) | 93.151(2) | 1035.05(8) |

Data sourced from a study on bis(N-phenylbiguanidium(1+)) oxalate. nih.gov

This transformation is characterized by subtle changes in the unit cell parameters and is driven by the system's response to thermal energy changes. nih.gov Such temperature-dependent studies are crucial for understanding the stability and behavior of crystalline materials under different environmental conditions.

Influence of Crystal Packing on Conformational Preferences

The arrangement of molecules within a crystal lattice, known as crystal packing, significantly influences the conformational preferences of the constituent ions. In the studied polymorphs of bis(N-phenylbiguanidium(1+)) oxalate, the crystal structures are generally composed of layers of the N-phenylbiguanidium(1+) cations separated by oxalate anions. nih.gov

These layers are interconnected by a network of N-H···O hydrogen bonds. nih.gov The differences observed between the polymorphs are not only in their crystal packing but also in the specific geometries and characteristics of these hydrogen bonds. nih.gov The conformation of the flexible guanidinium cations is thus dictated by the intricate balance of these intermolecular forces within the crystal. While specific data on the conformational preferences of the N,N'-diphenylguanidinium cation in its oxalate salt is not available, it is expected that similar principles of hydrogen bonding and crystal packing would govern its structure.

Analysis of Hydrogen Bonding Networks

The crystal structure of this compound is significantly influenced by a variety of hydrogen bonds, which act as the primary drivers in the formation of its supramolecular assembly. These interactions involve the guanidinium cation's hydrogen bond donors and the oxalate anion's acceptors.

N-H⋯O Hydrogen Bonds

A related compound, diphenylguanidinium hydrogen oxalate, demonstrates how each cation can be linked to adjacent anions through these intermolecular N-H⋯O hydrogen bonds, with N⋯O distances in the range of 2.870 (4) to 2.895 (4) Å. researchgate.net This intricate network of hydrogen bonds contributes significantly to the formation of a stable two-dimensional grid.

Charge-Assisted Hydrogen Bonding Interactions

The hydrogen bonds in this compound are significantly enhanced by the ionic nature of the constituent ions, a phenomenon known as charge-assisted hydrogen bonding. mdpi.comnih.gov The positive charge on the N,N'-diphenylguanidinium cation and the negative charge on the oxalate anion strengthen the electrostatic component of the hydrogen bonds between them. This results in shorter and stronger N-H⋯O interactions compared to those in neutral systems. mdpi.com This type of interaction is a powerful tool in crystal engineering, enabling the formation of robust and predictable supramolecular assemblies. nih.gov The enhanced strength of these bonds is a key factor in the high stability of the resulting crystalline framework. mdpi.com

Role of the Oxalate Anion in Directing Crystal Packing

The oxalate anion (C₂O₄²⁻) is not a passive counter-ion in this system; it actively directs the crystal packing. researchgate.net Its geometry, with four potential hydrogen bond acceptor oxygen atoms, allows it to act as a versatile linker. The oxalate anion can participate in multiple hydrogen bonds, bridging several diphenylguanidinium cations. This multidentate coordination, via hydrogen bonds, is fundamental to the formation of extended networks. researchgate.net In the crystal structure of bis(N-phenylbiguanidium(1+)) oxalate, the oxalate anions are situated between layers of the cations, interconnecting them through a network of hydrogen bonds. nih.gov The planar nature of the oxalate ion and the distribution of its acceptor sites are key in orchestrating the assembly of the cations into a well-defined architecture. researchgate.net

Formation of Two-Dimensional Crystalline Networks

The interplay of the aforementioned hydrogen bonds, particularly the N-H⋯O interactions, leads to the formation of extensive two-dimensional (2D) networks. In the closely related diphenylguanidinium hydrogen oxalate, the cations and anions are linked to form a two-dimensional grid network. researchgate.net Similarly, in bis(N-phenylbiguanidium(1+)) oxalate, the crystal structures are based on layers of the cations separated by oxalate anions, all interconnected by hydrogen bonds. nih.gov These layers then stack upon one another to build the full three-dimensional crystal. The formation of these 2D motifs is a common feature in related systems and is a direct consequence of the directional nature of the hydrogen bonds and the shape of the constituent ions. nih.govnih.govnih.gov

Overall Supramolecular Assembly and Cohesion

In similar structures, π-π stacking interactions between the phenyl rings of adjacent cations can also contribute to the stability of the three-dimensional structure, as seen in 4,4'-bipyridinium bis(hydrogen oxalate). nih.govresearchgate.net The final crystal structure is a testament to the principles of molecular recognition, where the size, shape, and functionality of the diphenylguanidinium cation and the oxalate anion direct their self-assembly into a highly ordered and stable crystalline solid. The robustness of this supramolecular architecture is often reflected in the thermal stability of the compound. nih.gov

Vibrational Spectroscopic Characterization of Bis N,n Diphenylguanidinium Oxalate

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific bands corresponding to the vibrations of its constituent functional groups.

The FT-IR spectrum of bis(N,N'-diphenylguanidinium) oxalate (B1200264) is complex, featuring contributions from the diphenylguanidinium cation and the oxalate anion. A detailed assignment of the major vibrational bands has been achieved through comparative analysis with related compounds and supported by quantum chemical computations, such as Density Functional Theory (DFT). researchgate.net

The vibrational modes can be categorized based on the functional groups present:

N-H Vibrations: The N-H stretching vibrations of the amino groups in the guanidinium (B1211019) moiety are typically observed in the high-frequency region of the spectrum.

C-N Vibrations: The stretching vibrations of the C-N bonds within the guanidinium core are of particular interest as they reflect the degree of electron delocalization and the partial double bond character. rsc.org

Phenyl Group Vibrations: The phenyl rings of the diphenylguanidinium cation give rise to characteristic bands, including C-H stretching, C=C stretching, and various in-plane and out-of-plane bending modes. researchgate.net

Oxalate Anion Vibrations: The oxalate anion (C₂O₄²⁻) has its own set of characteristic vibrations. The planar structure of the oxalate ion is confirmed by DFT calculations of its bond lengths. researchgate.net Key vibrations include the symmetric and asymmetric stretching of the C=O and C-C bonds. walisongo.ac.idcdnsciencepub.com

A representative assignment of the key FT-IR bands for bis(N,N'-diphenylguanidinium) oxalate is presented in the table below.

| Wave Number (cm⁻¹) | Assignment |

| ~3400 - 3200 | N-H stretching vibrations (asymmetric and symmetric) |

| ~1660 | C=N stretching of the guanidinium group, NH₂ scissoring |

| ~1600 - 1450 | C=C stretching vibrations of the phenyl rings |

| ~1550 | Asymmetric CN₃ stretching in the guanidinium core |

| ~1315 | Symmetric stretching of the oxalate C-O bonds |

| ~750 & ~690 | C-H out-of-plane bending of the monosubstituted phenyl rings |

This table is generated based on data from related guanidinium and oxalate compounds. researchgate.netcdnsciencepub.comresearchgate.net

The crystal structure of this compound is significantly influenced by strong intermolecular hydrogen bonds of the N-H⋯O type, formed between the N-H groups of the diphenylguanidinium cation and the oxygen atoms of the oxalate anion. researchgate.net These interactions have distinct and observable effects on the FT-IR spectrum.

The most prominent spectral signature is the significant broadening of the N-H stretching bands in the 3400-3200 cm⁻¹ region. researchgate.net In a non-hydrogen-bonded state, these bands would appear as relatively sharp peaks. However, the extensive network of hydrogen bonds within the crystal lattice introduces a range of N-H⋯O distances and strengths, leading to a superposition of many slightly different vibrational frequencies, which results in a broad, unresolved band. researchgate.netyoutube.com

Furthermore, these hydrogen bonding interactions lead to a shift in the positions of the involved vibrational bands. researchgate.net The N-H stretching frequencies are typically shifted to lower wavenumbers (red-shifted) due to the weakening of the N-H bond as its hydrogen atom participates in the hydrogen bond. Conversely, the bending vibrations of the N-H group can be shifted to higher wavenumbers (blue-shifted). The vibrations of the oxalate C=O groups involved in the hydrogen bonding are also affected, often showing a shift to lower frequencies. researchgate.net

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman activity depends on changes in the polarizability of the molecule during a vibration. For molecules with a center of inversion, IR and Raman activities are mutually exclusive. walisongo.ac.idaip.org

The Raman spectrum of this compound provides additional information for a comprehensive vibrational analysis.

Guanidinium Modes: The symmetric "breathing" mode of the planar CN₃ core of the guanidinium ion, which is often weak or inactive in the IR spectrum, typically gives rise to a strong and characteristic band in the Raman spectrum. rsc.org The phenyl ring modes are also prominent in the Raman spectrum. researchgate.net

Oxalate Modes: The symmetric stretching vibrations of the oxalate anion, particularly the C-C stretch, are expected to be strong in the Raman spectrum. walisongo.ac.idcdnsciencepub.comresearchgate.net

The table below summarizes the assignment of key vibrational modes observed in the Raman spectrum of this compound.

| Wave Number (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretching |

| ~1600 | Phenyl ring C=C stretching |

| ~1490 | Symmetric C-O stretching of the oxalate anion |

| ~1000 | Phenyl ring breathing mode |

| ~900 | C-C stretching of the oxalate anion |

| ~530 | Guanidinium skeletal deformation |

This table is generated based on data from related guanidinium and oxalate compounds. researchgate.netwalisongo.ac.idacs.org

A combined analysis of both FT-IR and Raman spectra allows for a more complete and reliable assignment of the vibrational modes of this compound. While some vibrations may be active in both techniques, their relative intensities can vary significantly.

For instance, the asymmetric stretching modes of the N-H and C=O groups typically result in strong bands in the FT-IR spectrum due to the large change in dipole moment. researchgate.net In contrast, the symmetric stretching modes of the phenyl rings and the C-C bond of the oxalate anion are often more intense in the Raman spectrum because they involve a significant change in polarizability. researchgate.netwalisongo.ac.id By comparing the two spectra, a clearer distinction between symmetric and asymmetric vibrations can be made, aiding in the structural elucidation of the compound. The observation of certain phenyl ring modes (8b, 18a, 9b, and 6b) being active in the neutral diphenylguanidine molecule but dormant in its ionic species in the salt provides further insight into the changes in symmetry and electronic structure upon protonation. researchgate.net

Vibrational Analysis and Normal Coordinate Analysis (NCA)

To achieve a more quantitative and detailed understanding of the vibrational modes, a Normal Coordinate Analysis (NCA) can be performed. acs.org NCA is a computational method that describes the vibrational motions of a molecule in terms of a set of independent normal modes. This analysis requires the geometry of the molecule and a set of force constants that describe the stiffness of the bonds and the resistance to bending and torsional motions.

For this compound, NCA can be carried out using force fields derived from quantum chemical calculations, such as DFT. researchgate.net The analysis provides a detailed description of each normal mode in terms of the potential energy distribution (PED), which quantifies the contribution of each internal coordinate (bond stretching, angle bending, etc.) to that particular vibration. researchgate.net This allows for an unambiguous assignment of the observed spectral bands and helps to understand the extent of vibrational coupling between different functional groups within the molecule. nih.govmdpi.com For example, NCA can confirm the mixing of C-N stretching and N-H bending modes in the guanidinium cation.

Theoretical and Quantum Chemical Computations on Bis N,n Diphenylguanidinium Oxalate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a cornerstone of modern computational chemistry, providing a framework to predict and analyze a wide range of molecular properties.

Geometry Optimization and Equilibrium Structures

The initial step in a computational study involves geometry optimization. This process seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium structure. For a compound like Bis(N,N'-diphenylguanidinium) oxalate (B1200264), this would involve calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the diphenylguanidinium cations and the oxalate anion, as well as their relative orientation in the crystal lattice.

In a study on a related compound, bis[2-(3-hydroxy-4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-3-ium]oxalate, DFT calculations were successfully used to correlate the optimized structure with experimental X-ray diffraction data. researchgate.net A similar approach would be anticipated for Bis(N,N'-diphenylguanidinium) oxalate.

Conformational Energy Landscape Analysis

The N,N'-diphenylguanidinium cation possesses conformational flexibility due to the rotation of the phenyl groups around the C-N bonds. A conformational energy landscape analysis would explore the different possible spatial arrangements (conformers) of these phenyl groups and their corresponding relative energies. This provides insight into the most stable conformations and the energy barriers between them. Such studies are crucial for understanding the dynamic behavior of the molecule.

Prediction of Charge Delocalization and Y-Aromaticity

A key feature of the guanidinium (B1211019) cation is the extensive delocalization of the positive charge over the central carbon and the three nitrogen atoms. This delocalization contributes significantly to its stability. DFT calculations can quantify this charge distribution.

Furthermore, the guanidinium cation is a classic example of a system exhibiting "Y-aromaticity." This concept extends the idea of aromaticity to non-cyclic, Y-shaped systems with a specific number of π-electrons, which leads to enhanced stability. Computational methods can be used to calculate magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), to probe the aromatic character of the guanidinium core in this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and electronic interactions within a molecule. It provides a localized, intuitive picture of the electron distribution in terms of atomic orbitals and the bonds between them.

Electron Density Distribution Analysis

The analysis of electron density distribution is a cornerstone of computational chemistry, providing profound insights into the nature of chemical bonding within a molecule. For an ionic compound like this compound, this analysis elucidates the interactions between the cationic diphenylguanidinium entities and the oxalate dianion. Theoretical studies on related guanidinium salts reveal that Density Functional Theory (DFT) is a powerful tool for this purpose. asianpubs.orgresearchgate.net

By calculating the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), the characteristics of the chemical bonds can be quantitatively described. The sign of the Laplacian at a bond critical point (a point of minimum density between two atoms) distinguishes between two main types of interactions:

Shared-shell interactions (∇²ρ(r) < 0): Typical of covalent bonds, where electron density is concentrated between the nuclei.

Closed-shell interactions (∇²ρ(r) > 0): Characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

In this compound, the C-N bonds within the guanidinium core and the C-C bond in the oxalate anion are expected to exhibit significant covalent character (shared-shell). Conversely, the C-O bonds in the oxalate and the crucial N-H···O hydrogen bonds linking the cation and anion would display characteristics of polar covalent or closed-shell interactions.

Table 1: Hypothetical Bond Characterization in this compound Based on Electron Density Analysis This table illustrates the expected findings from an electron density distribution analysis. Actual values would be derived from DFT calculations.

| Bond | Expected Sign of ∇²ρ(r) | Predicted Bond Type |

|---|---|---|

| C-N (Guanidinium Core) | Negative | Covalent (Shared-shell) |

| C-C (Oxalate) | Negative | Covalent (Shared-shell) |

| C-O (Oxalate) | Positive | Polar Covalent (Transit Closed-shell) |

| N-H···O (Hydrogen Bond) | Positive | Ionic/Electrostatic (Closed-shell) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding how a molecule interacts with other species and how it behaves upon electronic excitation.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), are key parameters calculated using DFT. asianpubs.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.net

For an ionic salt like this compound, the HOMO is anticipated to be primarily located on the electron-rich oxalate anion, while the LUMO would be centered on the electron-deficient diphenylguanidinium cation.

Table 2: Representative FMO Energy Data from DFT Calculations This table presents plausible energy values for this compound, demonstrating the typical output of FMO analysis.

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.85 | Oxalate Anion |

| LUMO | -1.20 | Diphenylguanidinium Cation |

| HOMO-LUMO Gap (ΔE) | 5.65 | Entire Molecule |

The distinct localization of the HOMO and LUMO on the anionic and cationic parts of the compound, respectively, strongly suggests that the lowest energy electronic transition involves an intramolecular charge transfer (ICT). Specifically, upon absorption of sufficient energy (e.g., UV light), an electron is promoted from the HOMO (on the oxalate) to the LUMO (on the diphenylguanidinium cation). rsc.org This process represents a photoinduced electron transfer from the oxalate dianion to the diphenylguanidinium cation. Studies on other guanidine (B92328) derivatives confirm the prevalence of ICT processes, which are often coupled to structural changes in the excited state. rsc.orgnih.govnih.gov The efficiency and nature of this charge transfer are critical for the material's potential applications in optics and electronics.

Table 3: Summary of Intramolecular Charge Transfer (ICT) Characteristics

| Parameter | Description |

|---|---|

| Electron Donor | Oxalate Anion (Localization of HOMO) |

| Electron Acceptor | Diphenylguanidinium Cation (Localization of LUMO) |

| Transfer Type | Inter-ionic (Anion to Cation) Charge Transfer |

| Excitation Mechanism | HOMO → LUMO Transition |

Molecular Reactivity and Stability Studies

While global descriptors like the HOMO-LUMO gap provide a general picture of reactivity, Conceptual DFT offers local descriptors that pinpoint specific reactive sites within a molecule. mdpi.comnih.gov These indices are invaluable for predicting how a molecule will react with electrophiles, nucleophiles, or radicals. Key local reactivity descriptors include:

Fukui Functions (f(r)): These functions identify the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. They help predict the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). frontiersin.org

Parr Functions: These are simplified, atom-condensed versions of the Fukui function that provide a more direct way to rank atomic sites for specific types of reactions. mdpi.comresearchgate.net

Dual Descriptor (Δf(r)): This descriptor simultaneously shows regions prone to nucleophilic and electrophilic attack, offering a comprehensive map of a molecule's reactivity. frontiersin.org

For this compound, these descriptors would likely identify the oxygen atoms of the oxalate as the primary sites for electrophilic attack, while the delocalized π-system of the phenyl rings and the central carbon of the guanidinium cation would be potential sites for nucleophilic attack.

Table 4: Predicted Local Reactivity Sites Using Conceptual DFT Descriptors This table summarizes the expected reactive sites based on the principles of local reactivity descriptors.

| Molecular Region | Predicted Site For | Governing Descriptor |

|---|---|---|

| Oxalate Oxygen Atoms | Electrophilic Attack / Protonation | Fukui Function (f⁺) / Nucleophilic Parr Function (P⁻) |

| Guanidinium Central Carbon | Nucleophilic Attack | Fukui Function (f⁻) / Electrophilic Parr Function (P⁺) |

| Phenyl Rings (ortho/para positions) | Nucleophilic Attack | Fukui Function (f⁻) / Electrophilic Parr Function (P⁺) |

Computational chemistry provides a robust framework for calculating the thermodynamical parameters of a compound, offering insights into its stability and formation energetics without the need for experimental synthesis and calorimetry. DFT methods can be employed to predict key thermodynamic quantities. mdpi.com For instance, investigations into the reactivity of guanidinium salts have utilized DFT to determine the Gibbs energies of reaction (ΔrG) and compare the relative stabilities of different products and intermediates. mdpi.comnih.gov

Calculations for this compound would typically involve geometry optimization followed by frequency calculations. From these, it is possible to determine standard thermodynamic properties such as the enthalpy of formation (ΔH_f°), standard molar entropy (S°), and Gibbs free energy of formation (ΔG_f°). These values are crucial for understanding the compound's stability relative to its constituent reactants and for predicting the spontaneity of its formation.

Table 5: Illustrative Computationally Derived Thermodynamic Parameters This table shows examples of thermodynamic data that can be obtained through computational analysis.

| Thermodynamic Parameter | Hypothetical Value | Significance |

|---|---|---|

| Enthalpy of Formation (ΔH_f°) | -750 kJ/mol | Indicates the heat released or absorbed during formation from stable elements. |

| Standard Molar Entropy (S°) | 450 J/(mol·K) | Represents the degree of molecular disorder. |

| Gibbs Free Energy of Formation (ΔG_f°) | -620 kJ/mol | Indicates the spontaneity of the compound's formation under standard conditions. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to visualize the three-dimensional charge distribution of a molecule. It provides a visual representation of the electrostatic potential on the electron density surface, offering valuable insights into a molecule's reactivity, intermolecular interactions, and the nature of its chemical bonds. The MEP surface is color-coded to indicate different regions of electrostatic potential. Typically, red and yellow hues represent areas of negative potential, which are susceptible to electrophilic attack and are associated with electron-rich regions like lone pairs on electronegative atoms. Conversely, blue and green shades denote regions of positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

The analysis of the MEP map for this compound is instrumental in understanding the non-covalent interactions that govern its crystal structure. It helps to identify the electrophilic and nucleophilic sites within the molecule, thereby predicting the regions most likely to be involved in hydrogen bonding and other electrostatic interactions. researchgate.netresearchgate.net

On the other hand, the oxalate dianion, with its two carboxylate groups, would be characterized by a high concentration of negative electrostatic potential, primarily localized on the oxygen atoms. These oxygen atoms, being electron-rich, are the primary sites for hydrogen bonding with the guanidinium cations. researchgate.net The MEP analysis, therefore, visually corroborates the hydrogen bonding patterns observed in the crystal structure of this compound, where the N-H groups of the guanidinium cations act as hydrogen bond donors to the oxygen atoms of the oxalate anion.

The insights gained from MEP mapping are not confined to understanding existing structures but also extend to predicting how the molecule might interact with other chemical species. mdpi.com For instance, the regions of high negative potential on the oxalate anion suggest its potential to coordinate with metal ions or other electron-deficient species. Similarly, the positive potential on the guanidinium cation indicates its affinity for electron-rich molecules.

A hypothetical representation of the key findings from an MEP analysis of this compound is presented in the table below. The values represent the calculated electrostatic potential (in atomic units) at specific points on the molecular surface.

| Molecular Region | Atom/Group | Predicted Electrostatic Potential (a.u.) | Inferred Property |

| Guanidinium Cation | N-H Protons | Positive | Hydrogen Bond Donor |

| Guanidinium Cation | Phenyl Rings | Slightly Positive | π-stacking Interactions |

| Oxalate Anion | Oxygen Atoms | Negative | Hydrogen Bond Acceptor / Nucleophilic Site |

| Oxalate Anion | Carbon Atoms | Slightly Positive | Electrophilic Character |

This table is illustrative and represents the expected qualitative results from a Molecular Electrostatic Potential analysis. Actual values would be obtained from specific quantum chemical calculations.

Crystal Engineering and Materials Science Implications of Bis N,n Diphenylguanidinium Oxalate

Design Principles for Organic Salt Crystals

The foundation of crystal engineering lies in the predictable and directional nature of intermolecular interactions, which act as the "supramolecular glue" holding molecules together in a crystal. ias.ac.in For organic salts, the primary design element is the charge-assisted hydrogen bond, an interaction that is both strong and directional, making it highly effective for guiding crystal architecture. ias.ac.inusf.edu

Key principles in the design of organic salt crystals include:

Supramolecular Synthons: This concept refers to robust and predictable intermolecular recognition patterns. In organic salts, the most common synthon involves the interaction between a cation's hydrogen bond donors (like the N-H groups in guanidinium) and an anion's hydrogen bond acceptors (like the carboxylate oxygen atoms in oxalate).

Hierarchy of Interactions: Strong, charge-assisted hydrogen bonds typically dominate the crystal packing, followed by weaker interactions such as neutral hydrogen bonds, π-π stacking, and van der Waals forces. usf.edu Understanding this hierarchy is crucial for predicting the final crystal structure.

Component Selection: The choice of cation and anion is paramount. The components are selected based on their hydrogen bonding capabilities, size, shape, and desired functionality. usf.edu The guanidinium (B1211019) cation is a particularly useful building block due to its excellent electron delocalization and its capacity to form multiple, robust hydrogen bonds. researchgate.net

Network Formation: Molecules in a crystal can be viewed as nodes connected by intermolecular interactions to form one-, two-, or three-dimensional networks. windows.net By choosing components with appropriate geometries, crystal engineers can aim to construct networks with specific topologies and, consequently, specific properties. windows.netuoc.gr

The formation of Bis(N,N'-diphenylguanidinium) oxalate (B1200264) is a direct application of these principles. The N,N'-diphenylguanidinium cation provides multiple N-H donor sites, which are geometrically positioned to form strong, complementary hydrogen bonds with the oxygen acceptors of the oxalate dianion. This strong and specific recognition drives the self-assembly of the salt.

Anion Recognition and Precipitation Phenomena

The ability of synthetic receptors to selectively bind and recognize specific anions is a major focus of supramolecular chemistry. mdpi.comrsc.org Guanidinium-based receptors are particularly effective due to the strong hydrogen-bonding capabilities of the guanidinium group. nih.gov This is exemplified in the interaction between N,N'-diphenylguanidinium and the oxalate anion.

The selective precipitation of a target anion from a solution is a practical application of anion recognition. mdpi.com The N,N'-diphenylguanidinium cation can act as a selective precipitating agent for the oxalate anion, even in the presence of other competing anions. This selectivity stems from the high degree of complementarity between the cation and the oxalate anion in terms of size, charge, and the geometric arrangement of hydrogen bond donor and acceptor sites.

The mechanism relies on the formation of a stable, insoluble salt, Bis(N,N'-diphenylguanidinium) oxalate. Several factors contribute to this selective process:

Geometric Complementarity: The planar, delocalized structure of the guanidinium group and the specific geometry of its N-H donors match well with the planar structure and the arrangement of oxygen acceptors on the oxalate dianion.

Cooperative Binding: The cation can form multiple hydrogen bonds with the anion simultaneously, leading to a highly stable complex. This cooperative effect enhances the binding strength and selectivity. rsc.org

Lattice Energy: The resulting crystal lattice of this compound is exceptionally stable, driven by a network of strong intermolecular interactions. This high lattice energy provides the thermodynamic driving force for precipitation, effectively removing the oxalate from the solution.

Studies on related systems have demonstrated that even subtle changes to the receptor or the anion can significantly impact binding strength and selectivity, highlighting the precise nature of these interactions. rsc.orgdigitellinc.com For instance, certain receptors show a rare selectivity for oxalate over other small dicarboxylates, which can be attributed to a perfect fit within the receptor's binding pocket. rsc.org

The primary interaction governing the binding of the oxalate anion by N,N'-diphenylguanidinium is the charge-assisted hydrogen bond (CAHB). usf.edu This type of bond is significantly stronger than a neutral hydrogen bond due to the additional electrostatic attraction between the positively charged guanidinium cation and the negatively charged oxalate anion. rsc.org

Key characteristics of CAHBs in this system include:

Enhanced Strength: The Coulombic attraction between the ions greatly enhances the strength of the N-H···O hydrogen bonds. rsc.org DFT calculations on similar guanidinium-carboxylate systems show exceptionally strong interaction energies. rsc.org

Directionality: Despite the strong, non-directional ion-pairing forces, the final geometry of the assembly is dictated by the directional nature of the hydrogen bonds. rsc.org This ensures a well-defined and predictable binding geometry.

Bidentate Chelation: The guanidinium group can form a bidentate hydrogen-bonding interaction with a single carboxylate group of the oxalate, creating a stable six-membered ring-like structure. This "chelating" effect significantly increases the stability and selectivity of the complex. nih.gov

This strong and directional network of charge-assisted N-H···O hydrogen bonds is the fundamental reason for the high affinity and selectivity of N,N'-diphenylguanidinium for the oxalate anion, enabling its use in recognition and precipitation applications. nih.govresearchgate.net

Potential for Nonlinear Optical (NLO) Properties

Organic materials have garnered significant interest for applications in nonlinear optics (NLO) due to their potential for high nonlinearities, rapid response times, and structural diversity. researchgate.net Guanidinium salts, in particular, have been widely studied as NLO materials. researchgate.netresearchgate.net The NLO response of a material is related to how its polarization changes in the presence of a strong electric field, such as that from a laser. Materials with a high second-order NLO response can be used for applications like frequency doubling (second harmonic generation, SHG). researchgate.net

A crucial requirement for a second-order NLO material is a non-centrosymmetric crystal structure. A study on the related compound Bis(N-phenylbiguanidium) oxalate revealed that it can crystallize in both non-centrosymmetric and centrosymmetric forms depending on the crystallization temperature, highlighting the sensitivity of crystal packing. nih.gov The non-centrosymmetric form is necessary for observing SHG effects. nih.gov

The first-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response at the microscopic level. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate β and predict the NLO potential of new materials. researchgate.netnih.gov

For guanidinium-based salts, the NLO response arises from intramolecular charge transfer. The guanidinium group acts as an excellent electron-donating group due to its delocalized π-electron system. researchgate.net When paired with an appropriate anion, a charge-transfer complex can be formed, which is a prerequisite for a significant NLO response.

Calculations for related organic salts provide insight into the expected values for this compound. DFT calculations using the B3LYP functional are commonly employed for this purpose. mdpi.comresearchgate.net The calculated β values are often compared to that of a standard NLO material like urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP). researchgate.netmdpi.com For example, the first hyperpolarizability of guanidinium oxalate monohydrate was calculated to be 0.7818 × 10⁻³⁰ esu. researchgate.net

| Compound | Calculation Method | β Value (esu) | Reference Comparison |

|---|---|---|---|

| Guanidinium Oxalate Monohydrate | B3LYP/6-311G | 0.7818 × 10⁻³⁰ | - |

| p-Cl Benzaldehyde | B3LYP/6-31G' | 820.22 × 10⁻³⁰ | Significantly higher than urea |

| N,N'-Diphenylguanidinium Nitrate (B79036) (DPGN) | Kurtz-Perry SHG Test | Comparable to KDP |

Note: The values are presented to illustrate the range and type of data obtained from NLO studies on related compounds. Specific calculated values for this compound were not available in the searched literature.

Electronic Contribution (β_e): This is the dominant contribution and arises from the redistribution of the molecule's electron cloud in response to an applied optical field. It is directly related to the molecular structure, particularly the presence of π-conjugated systems and donor-acceptor groups that facilitate intramolecular charge transfer. nih.gov Time-dependent DFT (TD-DFT) is the primary computational tool used to study these electronic transitions and their contribution to hyperpolarizability. nih.govfrontiersin.org

Vibrational Contribution (β_v): This contribution arises from the change in the molecule's vibrational modes (phonons) due to the electric field. It can be significant, especially for infrared frequencies. The vibrational contribution is related to changes in the dipole moment and polarizability with respect to the normal coordinates of molecular vibrations. researchgate.net

In organic NLO materials like guanidinium salts, the electronic part is typically the focus of design and study. The delocalized π-system of the N,N'-diphenylguanidinium cation, coupled with the oxalate anion, creates a charge-transfer system that is expected to give rise to a significant electronic NLO response. researchgate.net The vibrational spectra (FTIR and Raman) of these compounds are also analyzed, not only to confirm functional groups but also to understand the lattice dynamics and vibrational contributions to the material's properties. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for preparing Bis(N,N'-diphenylguanidinium) oxalate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves the reaction of diphenylguanidine with oxalic acid under reflux in a polar aprotic solvent (e.g., acetonitrile). Post-synthesis, purification via recrystallization using ethanol/water mixtures is critical to remove unreacted precursors. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stoichiometric ratios and absence of side products .

Q. How can the molecular structure and crystallinity of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving the compound’s crystal lattice parameters and hydrogen-bonding networks. Complementary techniques include Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate and guanidinium vibrational modes (e.g., ν(C=O) at ~1650 cm⁻¹) and solid-state NMR for probing local electronic environments .

Q. What solvent systems are optimal for solubility studies, and how should experimental conditions be standardized?

- Methodological Answer : Systematic solubility profiling in solvents of varying polarity (e.g., water, DMSO, ethanol) at 25°C and 60°C is recommended. Use dynamic light scattering (DLS) to monitor aggregation in aqueous solutions. Standardize pH (via buffer solutions) and ionic strength to isolate solvent effects .

Advanced Research Questions

Q. How can thermal decomposition mechanisms of this compound be elucidated?

- Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition stages (e.g., loss of water, oxalate degradation). Pair with evolved gas analysis (EGA) via mass spectrometry to detect volatile byproducts (e.g., CO₂, NH₃). Kinetic modeling (e.g., Flynn-Wall-Ozawa method) can quantify activation energies .

Q. How to resolve contradictions in crystallographic data arising from polymorphism or hydration states?

- Methodological Answer : Polymorphism can be addressed by growing crystals under controlled humidity and temperature. Use powder XRD to compare experimental patterns with simulated data from single-crystal structures. Pair with Raman spectroscopy to distinguish hydration states via O–H stretching modes (~3400 cm⁻¹) .

Q. What computational approaches are suitable for modeling the electronic structure and supramolecular interactions of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can optimize geometry and calculate electrostatic potential surfaces. Molecular dynamics (MD) simulations in explicit solvents (e.g., water) reveal self-assembly dynamics. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .

Q. How to design experiments probing host-guest interactions involving this compound?

- Methodological Answer : Employ NMR titration (e.g., ¹H NMR chemical shift perturbations) to assess binding affinity with guest molecules (e.g., aromatic carboxylates). Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For structural insights, co-crystallize the compound with guests and analyze via XRD .

Q. What factorial design strategies are effective for studying stability under varying environmental conditions?

- Methodological Answer : Implement a 2³ factorial design varying pH (3–9), temperature (4–40°C), and light exposure (UV vs. dark). Monitor degradation via HPLC and UV-Vis spectroscopy. Response surface methodology (RSM) can model interaction effects and identify critical stability factors .

Theoretical and Methodological Frameworks

- Guiding Principle : Link experimental findings to supramolecular chemistry theories (e.g., crystal engineering principles) or acid-base interaction models to contextualize hydrogen-bonding motifs .

- Data Contradiction Analysis : Cross-validate conflicting results (e.g., solubility vs. computational predictions) using multi-technique approaches (e.g., NMR, XRD, MD) and statistical tools like principal component analysis (PCA) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.